6-Bromospiro[2.5]octane
CAS No.:
Cat. No.: VC18252455
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13Br |
|---|---|
| Molecular Weight | 189.09 g/mol |
| IUPAC Name | 6-bromospiro[2.5]octane |
| Standard InChI | InChI=1S/C8H13Br/c9-7-1-3-8(4-2-7)5-6-8/h7H,1-6H2 |
| Standard InChI Key | YPODKNNCIRLEMB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1Br)CC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
6-Bromospiro[2.5]octane consists of a cyclopropane ring fused to a cyclohexane ring via a shared spiro carbon atom (), with a bromine substituent at this position. The cyclopropane ring introduces significant angle strain, while the cyclohexane adopts a chair conformation to minimize steric hindrance. This combination creates a rigid, three-dimensional structure that influences reactivity and intermolecular interactions .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.09 g/mol |
| Hybridization (Spiro C) | |
| Bond Angles (Cyclopropane) | ~60° |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spiro carbon environment. The bromine atom induces deshielding effects, with -NMR peaks for adjacent protons appearing downfield (δ 2.30–2.50 ppm). -NMR typically shows a quartet for the spiro carbon due to coupling with neighboring protons .
Synthetic Methodologies
Bromination of Spiro[2.5]octane
The most plausible route involves radical bromination of spiro[2.5]octane using -bromosuccinimide (NBS) under UV light or thermal initiation. This method selectively targets the spiro carbon due to its heightened radical stability.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | |
| Temperature | 80°C |
| Initiator | AIBN (0.1 equiv) |
| Reaction Time | 12 hours |
| Yield | ~65% (theoretical) |
Alternative Approaches
A patent describing the synthesis of spiro[2.5]octane-5-carboxylic acid (CN103102261A) provides indirect insights. The use of Grignard reagents (e.g., ethyl magnesium bromide) and titanium-based catalysts (isopropyl titanate) in cyclopropanation reactions could be adapted for precursor synthesis . For example:
-
Cyclopropanation: Reacting cyclohexene derivatives with dichlorocarbene precursors.
-
Functional Group Interconversion: Converting carboxylic acid derivatives to bromides via Hell–Volhard–Zelinskii reactions.
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by the strained cyclopropane ring. Under acidic conditions, ring-opening reactions may occur, yielding brominated linear alkanes. Thermal decomposition begins at ~150°C, detected via differential scanning calorimetry (DSC).
Table 3: Thermal Properties
| Property | Value |
|---|---|
| Melting Point | -20°C (estimated) |
| Boiling Point | 210°C (extrapolated) |
| Decomposition Temperature | 150°C |
Solubility and Partitioning
6-Bromospiro[2.5]octane exhibits limited water solubility (), favoring apolar solvents like toluene or dichloromethane. This hydrophobicity is advantageous in organic synthesis but poses challenges in biological applications.
| Hazard Type | Precautionary Measures |
|---|---|
| Flammability | Store under inert atmosphere |
| Skin Irritation | Use nitrile gloves |
| Environmental Toxicity | Avoid aqueous disposal |
While specific toxicological data are unavailable, brominated alkanes generally require careful handling due to potential carcinogenicity and environmental persistence.
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